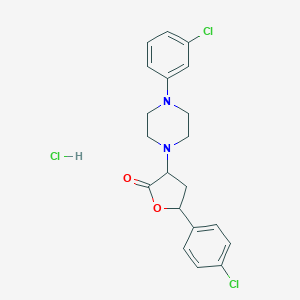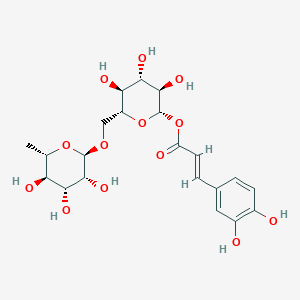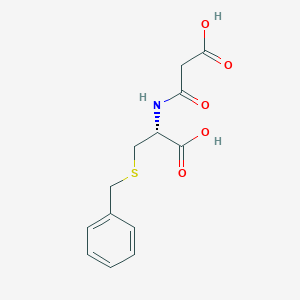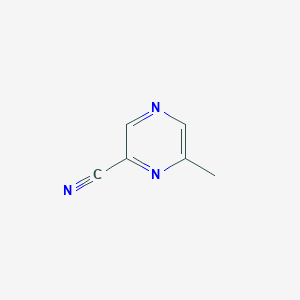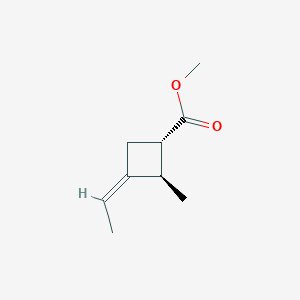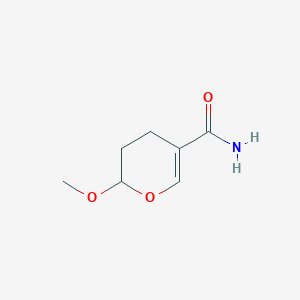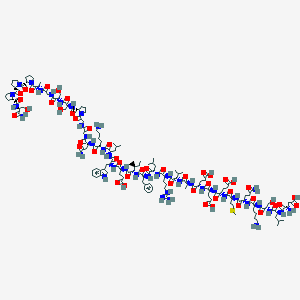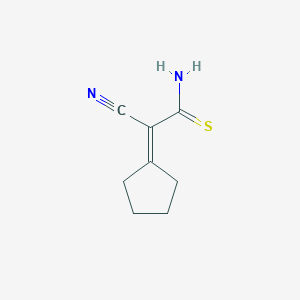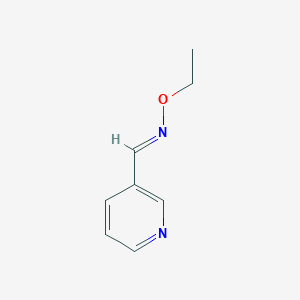
(E)-N-ethoxy-1-pyridin-3-ylmethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-ethoxy-1-pyridin-3-ylmethanimine, also known as EPIM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EPIM is a derivative of pyridine and is synthesized using a specific method.
Mechanism Of Action
(E)-N-ethoxy-1-pyridin-3-ylmethanimine binds to the α7 nicotinic acetylcholine receptor and blocks its activity. This receptor is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. Blockade of this receptor by (E)-N-ethoxy-1-pyridin-3-ylmethanimine can lead to inhibition of downstream signaling pathways and modulation of various physiological processes.
Biochemical And Physiological Effects
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to have various biochemical and physiological effects in animal models. It has been found to improve cognitive function and memory in rodents, reduce inflammation and oxidative stress, and protect against neurodegeneration. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Advantages And Limitations For Lab Experiments
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has several advantages for use in lab experiments. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor without affecting other receptors or signaling pathways. Additionally, (E)-N-ethoxy-1-pyridin-3-ylmethanimine has a high affinity for the receptor, which allows for low concentrations to be used in experiments. However, there are also limitations to its use. (E)-N-ethoxy-1-pyridin-3-ylmethanimine has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may be influenced by factors such as age, gender, and genetic background, which can complicate interpretation of results.
Future Directions
There are several future directions for research on (E)-N-ethoxy-1-pyridin-3-ylmethanimine. One area of interest is the development of (E)-N-ethoxy-1-pyridin-3-ylmethanimine-based therapeutics for diseases associated with dysfunction of the α7 nicotinic acetylcholine receptor, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the mechanisms underlying (E)-N-ethoxy-1-pyridin-3-ylmethanimine's effects on cognitive function and memory, as well as its potential effects on other physiological processes such as inflammation and neurodegeneration. Additionally, further studies are needed to determine the optimal conditions for administering (E)-N-ethoxy-1-pyridin-3-ylmethanimine in experimental settings and to better understand its limitations and potential side effects.
Synthesis Methods
(E)-N-ethoxy-1-pyridin-3-ylmethanimine is synthesized using a reaction between 3-pyridinecarboxaldehyde and ethylamine. The reaction is carried out in the presence of a catalyst, which facilitates the formation of the desired product. The resulting (E)-N-ethoxy-1-pyridin-3-ylmethanimine is a yellow crystalline solid that can be purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological and pathological processes such as learning and memory, inflammation, and neurodegeneration. (E)-N-ethoxy-1-pyridin-3-ylmethanimine can be used to study the role of this receptor in these processes and to develop potential therapeutics for diseases associated with its dysfunction.
properties
IUPAC Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVXWLTTPBQBS-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/C1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)

